molecular formula C21H21NO5 B023707 (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone CAS No. 113806-36-3

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

Cat. No.: B023707
CAS No.: 113806-36-3
M. Wt: 367.4 g/mol
InChI Key: PZJIKKSTYYIFPV-CTNGQTDRSA-N
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Description

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Oxazolidinones

Oxazolidinones, including molecules such as (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone, represent a novel chemical class of synthetic antimicrobial agents. These compounds are known for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against a variety of significant human pathogens. Notably, oxazolidinones have been effective against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, demonstrates the class's potential with its favorable pharmacokinetic and toxicity profiles, underlining the promise of oxazolidinones as alternatives for treating infections by resistant gram-positive organisms (Diekema & Jones, 2000).

Antibacterial Agents Development

Significant efforts have been made to develop new oxazolidinone-based antibacterial agents with an improved biological profile. The search for oxazolidinone derivatives with enhanced activity has been driven by the urgent need for new antimicrobial options to combat resistant bacterial strains. This endeavor has seen substantial contributions from private companies aiming to identify key features responsible for activity enhancement. A large array of oxazolidinone derivatives are under study, indicating a proactive research landscape for developing potent antibacterial solutions (Poce et al., 2008).

Innovative Oxazolidinone Hybrids

The exploration of oxazolidinone-containing hybrids has unveiled compounds with antibacterial activity superior to existing treatments against Gram-positive bacteria, including strains resistant to traditional antibiotics. Some derivatives have also shown effectiveness against Gram-negative bacteria, showcasing the versatility and potential of oxazolidinone hybrids in expanding the spectrum of antibacterial activity. The development of these hybrids represents a strategic approach to achieve dual or multiple antibacterial mechanisms, potentially overcoming resistance issues associated with monotherapeutic agents (Phillips & Sharaf, 2016).

Properties

IUPAC Name

ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIKKSTYYIFPV-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474937
Record name (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113806-36-3
Record name (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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